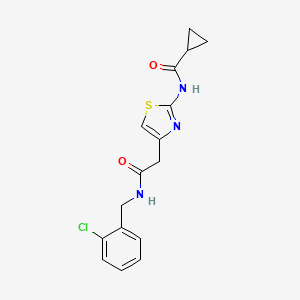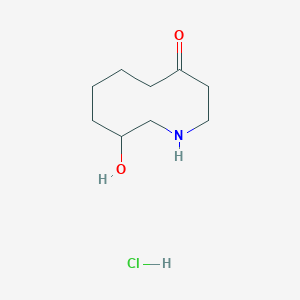
9-Hydroxyazecan-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxyazecan-4-one hydrochloride is a chemical compound with the CAS Number: 2490402-59-8 . It has a molecular weight of 207.7 and is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 9-hydroxyazecan-4-one hydrochloride . The InChI code is 1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h9-10,12H,1-7H2;1H .Physical And Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Scientific Research Applications
Antimicrobial Agents : A study focused on the design of novel 4-hydroxy-chromene-2-one derivatives, including variants of 9-Hydroxyazecan-4-one hydrochloride, demonstrating potential as antimicrobial agents against a range of microorganisms, including Gram-positive and negative bacteria and fungi (Mladenovic et al., 2010).
Pharmacological Properties : Another study described the hydroxy group of 9-Hydroxyazecan-4-one hydrochloride showing disorder over two positions, highlighting its heterocyclic nature with multiple pharmacological properties (Betz et al., 2011).
Synthesis of Pharmaceuticals : The compound has been used in the synthesis of pharmaceuticals, as shown in a study where a specific hydrochloride variant was used in the preparation of a particular pharmaceutical compound (Standridge & Swigor, 1993).
Mutagenicity Research : Research has also explored the mutagenicity of certain azo dyes and derivatives, which could include compounds like 9-Hydroxyazecan-4-one hydrochloride, providing insights into the carcinogenic effects of these substances (Yahagi et al., 1975).
Chemical Synthesis and Analysis : The compound has been utilized in the synthesis of various chemical structures, as evidenced by studies exploring the creation of mono and bis-triazolocarbo-acyclonucleoside analogues (Krim et al., 2011).
Lipid Peroxidation Product Analysis : Its use extends to the analysis of lipid peroxidation products, such as in the study of 4-Hydroxy-2-nonenal, which has implications in understanding oxidative stress and related diseases (Spickett, 2013).
Plant Defense Chemicals : The compound has been linked to studies on hydroxamic acids, which are defense chemicals in certain plants, indicating a possible role in agricultural research (Niemeyer, 1988).
Materials Science : In materials science, derivatives of 9-Hydroxyazecan-4-one hydrochloride have been investigated for applications such as corrosion control in metals (Bentiss et al., 2009).
Antitumor Evaluation : The compound has also been examined in the context of antitumor activities, particularly in synthesizing new derivatives for this purpose (Alvarez-Ibarra et al., 1997).
Safety and Hazards
The safety information available indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
9-hydroxyazecan-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h9-10,12H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEIKVUFHUFXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CCNCC(C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421975.png)

![(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one](/img/structure/B2421978.png)

![2,2-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2421985.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2421986.png)
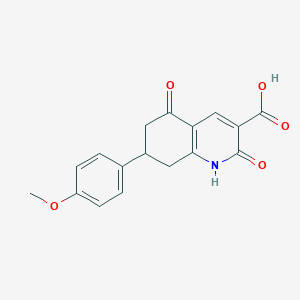

![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)

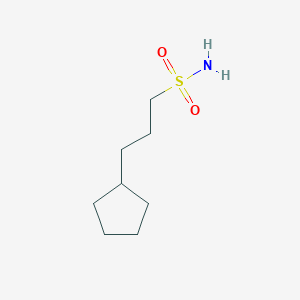
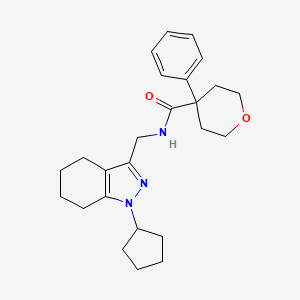
![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)
